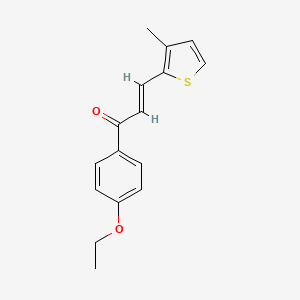

(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Beschreibung

The compound (2E)-1-(4-ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C). Its molecular formula is C₁₆H₁₆O₂S, with a molar mass of 272.36 g/mol and a CAS registry number of 1354941-17-5 . The structure features a 4-ethoxyphenyl group at the ketone position and a 3-methylthiophen-2-yl moiety at the α,β-unsaturated carbonyl terminus. These substituents influence its electronic properties, supramolecular interactions, and biological activity, making it a subject of interest in materials science and medicinal chemistry.

Eigenschaften

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-3-18-14-6-4-13(5-7-14)15(17)8-9-16-12(2)10-11-19-16/h4-11H,3H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCAPUAIPKNAC-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring an ethoxy group on one phenyl ring and a methylthiophene on the other. Its molecular formula is with a molecular weight of approximately 272.4 g/mol. The α,β-unsaturated carbonyl system present in chalcones allows them to act as Michael acceptors, facilitating interactions with various biological targets.

Chalcones exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Signaling Pathways : It has been shown to interfere with critical signaling pathways such as NF-κB and STAT3, which are often overactivated in cancer cells .

- Antioxidant Activity : The presence of specific functional groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

1. Anticancer Activity

Research indicates that (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibits significant anticancer properties. Studies have demonstrated that chalcones can induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.

Table 1 summarizes findings from various studies on the anticancer effects of chalcones:

| Study | Cell Line | Mechanism | Key Findings |

|---|---|---|---|

| A | MCF-7 (breast cancer) | Apoptosis induction | Increased caspase activity and decreased cell viability |

| B | HeLa (cervical cancer) | Cell cycle arrest | G0/G1 phase arrest observed |

| C | A549 (lung cancer) | Inhibition of migration | Reduced migratory capacity through matrix metalloproteinase inhibition |

2. Anti-inflammatory Activity

Chalcones have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to downregulate NF-κB signaling is crucial in this context, as NF-κB is a key regulator of inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one may possess antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against these microorganisms is likely due to its ability to disrupt cellular membranes and inhibit essential metabolic processes.

Case Studies

Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the ethoxy and methylthiophene groups have been explored to improve solubility and bioavailability:

- Study D : Investigated a series of ethoxy-substituted chalcones with varying alkyl chain lengths, finding that longer chains increased lipophilicity and enhanced anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Chalcone Derivatives

Substituent Effects on Supramolecular Arrangement

Chalcones with varying substituents exhibit distinct crystal-packing behaviors due to differences in hydrogen bonding and van der Waals interactions. For example:

- (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone2) forms intermolecular C–H···O and π–π interactions, as revealed by Hirshfeld surface analysis. The ethoxy group enhances hydrophobic interactions compared to methoxy substituents in (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (chalcone1) .

- (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () demonstrates how electron-withdrawing chlorine atoms alter dipole-dipole interactions, contrasting with the electron-donating ethoxy group in the target compound.

Table 1: Substituent Impact on Crystal Packing

Electronic and Optical Properties

The push-pull electronic configuration in chalcones, influenced by substituents, affects their nonlinear optical (NLO) responses. For instance:

- (2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () exhibits solvent-dependent NLO properties due to its symmetric electron-donating groups (ethoxy and methoxy). In contrast, the target compound’s asymmetric 3-methylthiophen-2-yl group introduces steric hindrance and alters charge transfer efficiency .

- (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one () shows enhanced NLO activity from the strong electron-donating dimethylamino group, highlighting the role of substituent electronic nature .

Antimicrobial Effects

- (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one () inhibits E. coli and S. aureus with MIC values comparable to the target compound. The hydroxyl group at the 2-position enhances hydrogen bonding with bacterial enzymes, whereas the 3-methylthiophen-2-yl group may improve membrane permeability .

- (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one () shows antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), suggesting that amino and fluoro substituents enhance target specificity compared to ethoxy groups .

Table 2: Antimicrobial Activity of Selected Chalcones

Antiviral Potential

- PAAPE [(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one acetamide] binds strongly to the SARS-CoV-2 SPIKE protein, while PAAPA [(E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one acetamide] interacts with ACE2 receptors. The ethoxy group in PAAPE may hinder ACE2 binding compared to dimethylamino substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.